molecular formula C8H4ClF3O4S B6321424 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid CAS No. 53604-84-5

3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B6321424
CAS RN: 53604-84-5
M. Wt: 288.63 g/mol
InChI Key: CWBQFMSCOCJRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid (CTFA) is a synthetic organic compound that is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. CTFA has been studied extensively in recent years due to its unique properties, such as its low reactivity and its ability to undergo a variety of reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid involves the chlorosulfonation of 3,5-bis(trifluoromethyl)benzoic acid.

Starting Materials
3,5-bis(trifluoromethyl)benzoic acid, Chlorosulfonic acid, Sulfur trioxide, Acetic anhydride, Methanol, Wate

Reaction
To a solution of 3,5-bis(trifluoromethyl)benzoic acid in acetic anhydride, add chlorosulfonic acid dropwise with stirring at 0°C., After the addition is complete, stir the reaction mixture at 0°C for 1 hour., Slowly add the reaction mixture to ice-cold water with stirring., Extract the product with methanol and filter the solution., Concentrate the filtrate under reduced pressure to obtain the crude product., Dissolve the crude product in water and neutralize with sodium bicarbonate., Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Concentrate the solution under reduced pressure to obtain the pure product as a white solid.

Scientific Research Applications

3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid is a versatile compound that is used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of polymers and other materials for use in biomedical and industrial applications. Additionally, 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid has been used in the synthesis of various catalysts, such as palladium, rhodium, and platinum catalysts.

Mechanism Of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid is not yet fully understood. However, it is believed that the reaction of 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid with other compounds is mediated by the formation of an intermediate compound, which then undergoes further reactions to yield the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid are not yet fully understood. However, it is believed to have some effects on the human body, such as an increase in heart rate, an increase in blood pressure, and an increase in respiration rate.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid in lab experiments include its low reactivity, its ability to undergo a variety of reactions, and its low cost. The limitations of using 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid in lab experiments include its toxicity, its potential to cause skin irritation, and its potential to cause eye irritation.

Future Directions

For the use of 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid include its use in the synthesis of new pharmaceuticals, agrochemicals, and fragrances; its use in the synthesis of new catalysts; its use in the synthesis of new polymers and other materials for use in biomedical and industrial applications; its use in the synthesis of new drugs; and its use in the development of new methods for the synthesis of organic compounds. Additionally, further research is needed to understand the biochemical and physiological effects of 3-(Chlorosulfonyl)-5-(trifluoromethyl)benzoic acid, as well as to develop new methods for its synthesis.

properties

IUPAC Name

3-chlorosulfonyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-17(15,16)6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQFMSCOCJRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-5-trifluoromethylbenzoic acid

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